![molecular formula C12H7F3N2O2S B2945701 6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 290299-96-6](/img/structure/B2945701.png)
6-Hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one
Overview
Description
The compound contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals, drugs, and synthetically produced natural fluorocarbon-based compounds . The compound also seems to contain a coumarin structure, which is a type of oxygen-containing heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group into the molecule. Various methods exist to introduce this functionality . Coumarin systems are often synthesized using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group would likely have a significant impact on the compound’s properties due to its high electronegativity .Chemical Reactions Analysis
The trifluoromethyl group is often involved in reactions with carbon-centered radical intermediates . The coumarin structure could also undergo various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to significantly affect a compound’s acidity and basicity .Scientific Research Applications
Medicinal Chemistry
The trifluoromethyl group within the compound’s structure is noteworthy, as it is commonly found in pharmaceuticals due to its ability to enhance bioavailability and metabolic stability . This compound could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of a compound are often proteins such as enzymes or receptors. The specific targets would depend on the functional groups and overall structure of the compound. For instance, compounds with a trifluoromethyl group often play an important role in pharmaceuticals and agrochemicals .
Mode of Action
The compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The trifluoromethyl group, for example, can enhance the lipophilicity of a compound, potentially improving its binding to hydrophobic pockets on target proteins .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For instance, coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical properties. For instance, the trifluoromethyl group can enhance the metabolic stability of a compound, potentially improving its bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group can enhance the stability of a compound under physiological conditions .
Future Directions
properties
IUPAC Name |
6-hydroxy-11-methyl-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),5,9,11-pentaen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2S/c1-4-2-5(12(13,14)15)8-9-10(20-11(8)16-4)6(18)3-7(19)17-9/h2-3H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLDQSFCTBXSAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=CC(=O)N3)O)SC2=N1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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